molecular formula C5H5Cl2N3 B1445905 5,6-dichloro-N-methyl-4-Pyrimidinamine CAS No. 1428252-93-0

5,6-dichloro-N-methyl-4-Pyrimidinamine

Cat. No. B1445905
Key on ui cas rn: 1428252-93-0
M. Wt: 178.02 g/mol
InChI Key: NYGCWOGKTHMRHM-UHFFFAOYSA-N
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Patent
US09145392B2

Procedure details

4,5,6-trichloropyrimidine 3a was reacted with aqueous methylamine in 2-propanol to afford 5,6-dichloro-N-methylpyrimidin-4-amine 3b.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([Cl:8])=[C:6]([Cl:9])[N:5]=[CH:4][N:3]=1.[CH3:10][NH2:11]>CC(O)C>[Cl:8][C:7]1[C:2]([NH:11][CH3:10])=[N:3][CH:4]=[N:5][C:6]=1[Cl:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=NC(=C1Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=NC1Cl)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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